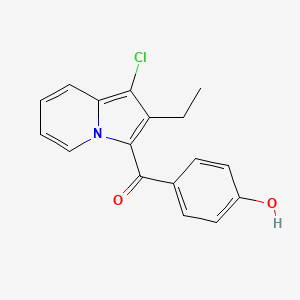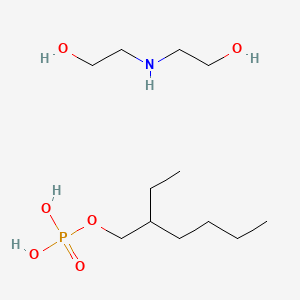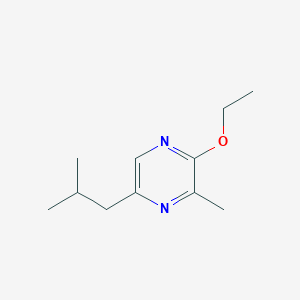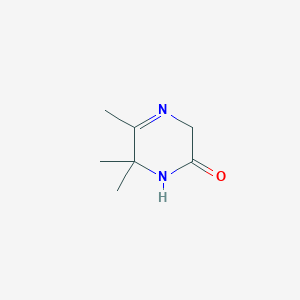
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one is a heterocyclic organic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. This particular compound features a pyrazine ring, which is a six-membered ring with two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diketones: Using diketones and ammonia or amines under acidic or basic conditions.
Oxidative cyclization: Employing oxidizing agents to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For efficient large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to more reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate cyclization or substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could yield more reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving heterocyclic compounds.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways would depend on its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine: A simpler heterocyclic compound with a similar ring structure.
Trimethylpyrazine: A related compound with three methyl groups attached to the pyrazine ring.
Uniqueness
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a dihydro form, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
Propiedades
Número CAS |
79137-43-2 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5,6,6-trimethyl-1,3-dihydropyrazin-2-one |
InChI |
InChI=1S/C7H12N2O/c1-5-7(2,3)9-6(10)4-8-5/h4H2,1-3H3,(H,9,10) |
Clave InChI |
NGQXJDYXOLFNDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC(=O)NC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


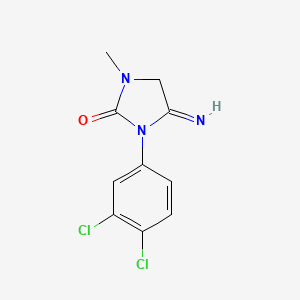
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
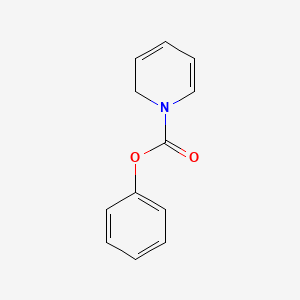

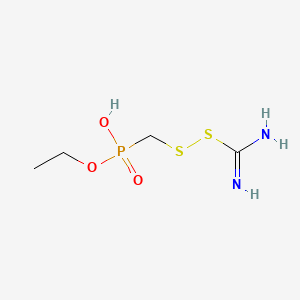
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)

